molecular formula C6H14BrNO2S B3126600 L-Methionine methylsulfonium bromide CAS No. 33515-32-1

L-Methionine methylsulfonium bromide

Cat. No.: B3126600
CAS No.: 33515-32-1
M. Wt: 244.15 g/mol
InChI Key: CWRPHDXBTKMSKT-JEDNCBNOSA-N
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Description

L-Methionine methylsulfonium bromide is a chemical compound with the molecular formula C6H14BrNO2S. It is a derivative of L-methionine, an essential amino acid, and is known for its unique sulfonium group. This compound is often referred to as a bromide analogue of Vitamin U, which is known for its potential therapeutic properties.

Safety and Hazards

  • Environmental Impact : The production of L-Methionine methylsulfonium bromide via chemical methods may cause environmental pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Methionine methylsulfonium bromide can be synthesized through several methods. One common method involves the reaction of L-methionine with methyl bromide in the presence of a suitable solvent such as methanol. The reaction typically requires controlled conditions, including specific temperatures and reaction times to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: L-Methionine methylsulfonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium iodide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism by which L-methionine methylsulfonium bromide exerts its effects involves its role as a methyl donor. It participates in methylation reactions, transferring methyl groups to various substrates. This process is crucial in many biological pathways, including DNA methylation and the synthesis of important biomolecules . The compound’s sulfonium group plays a key role in its reactivity and ability to participate in these reactions .

Comparison with Similar Compounds

Uniqueness: L-Methionine methylsulfonium bromide is unique due to its specific bromide ion, which influences its reactivity and solubility. Compared to S-adenosyl-L-methionine, it has different stability and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33515-32-1
Record name Methylmethionine bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLMETHIONINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I798Y91P58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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